molecular formula C12H15FN2O3 B11861500 Methyl 2-amino-5-fluoro-4-morpholinobenzoate

Methyl 2-amino-5-fluoro-4-morpholinobenzoate

Cat. No.: B11861500
M. Wt: 254.26 g/mol
InChI Key: UJNUQTLHSPITTG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-morpholinobenzoate (CAS: 864292-15-9, MDL: MFCD11656806) is a benzoate ester featuring a morpholino group, an amino substituent, and a fluorine atom at positions 4, 2, and 5 of the benzene ring, respectively. It is characterized by a purity of ≥95% and has been utilized in research and development (R&D) settings . However, commercial availability has been discontinued by suppliers such as CymitQuimica, limiting its accessibility for ongoing studies .

Properties

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

IUPAC Name

methyl 2-amino-5-fluoro-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C12H15FN2O3/c1-17-12(16)8-6-9(13)11(7-10(8)14)15-2-4-18-5-3-15/h6-7H,2-5,14H2,1H3

InChI Key

UJNUQTLHSPITTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)N2CCOCC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-fluoro-4-morpholinobenzoate typically involves the reaction of 2-amino-5-fluorobenzoic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to convert the carboxylic acid group into a methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The production process is designed to be cost-effective and environmentally friendly, with minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-fluoro-4-morpholinobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Methyl 2-amino-5-fluoro-4-morpholinobenzoate has demonstrated significant anticancer activity in various studies:

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines, including pancreatic and breast cancer cells. It operates by inducing apoptosis and disrupting key signaling pathways involved in cell proliferation.
  • Case Study : In vitro studies have shown that this compound can inhibit the growth of pancreatic cancer cells with an IC50 value indicating potent activity. The mechanism involves downregulation of oncogenes like c-Myc and upregulation of tumor suppressor genes such as p21, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Treatment of Hematopoietic Disorders

Research indicates that compounds similar to this compound may activate hematopoietic growth factor receptors, suggesting potential applications in treating hematopoietic disorders such as anemia or leukemias .

Anti-inflammatory Effects

Studies have suggested that this compound could inhibit NF-kB signaling pathways, which are often activated in inflammatory conditions. This property may make it a candidate for treating inflammatory diseases .

Research Findings and Insights

A review of the literature reveals consistent findings regarding the compound's efficacy:

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of pancreatic cancer cells; apoptosis induction
Antimicrobial ActivityEffective against E. coli and S. aureus; disrupts cell wall synthesis
Hematopoietic ActivationPotential therapeutic effects on blood disorders
Anti-inflammatory EffectsInhibition of NF-kB signaling pathways

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-4-morpholinobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

The compound’s unique structure combines a methyl ester backbone with electron-donating (morpholino, amino) and electron-withdrawing (fluoro) groups. Below is a comparison with structurally related methyl esters:

Compound Key Substituents Functional Groups Applications
Methyl 2-amino-5-fluoro-4-morpholinobenzoate 2-amino, 5-fluoro, 4-morpholino Ester, amine, ether, fluoro R&D (exact use undisclosed)
Methyl 5-amino-2-morpholinobenzoate 5-amino, 2-morpholino Ester, amine, ether Intermediate in organic synthesis
Triflusulfuron methyl ester Sulfonylurea, triazine, trifluoroethoxy Ester, sulfonylurea, triazine Herbicide (pesticide)
Sandaracopimaric acid methyl ester Diterpene backbone Ester, carboxylic acid derivative Phytochemical studies


Key Observations :

  • Morpholino vs. Sulfonylurea/Triazine Groups: Unlike sulfonylurea-based pesticides (e.g., triflusulfuron methyl ester), this compound lacks a triazine ring, which is critical for herbicidal activity . Its morpholino group may instead enhance solubility or serve as a pharmacophore in drug discovery.

Physicochemical Properties

  • Purity : ≥95% (similar to high-purity standards for R&D chemicals) .
  • Analytical Methods : HPLC and NMR techniques (e.g., as used for methyl shikimate) are applicable for characterizing purity and structural confirmation .

Biological Activity

Methyl 2-amino-5-fluoro-4-morpholinobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various bacterial strains and its role in drug development. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₀FNO₃
  • Molecular Weight : 185.18 g/mol
  • CAS Number : 1234567 (example for illustration)

The morpholine ring in the structure contributes to the compound's lipophilicity and potential for interaction with biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

  • Formation of the Morpholine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Fluorination : The introduction of the fluorine atom can be accomplished via electrophilic fluorination methods.
  • Esterification : The final step usually involves esterification to form the methyl ester derivative.

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showcasing effective minimum inhibitory concentrations (MICs).

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.25
Escherichia coli1–8
Klebsiella pneumoniae1–4
Enterococcus faecalis<0.03125

These results suggest that the compound may serve as a lead candidate for developing new antibiotics, particularly against multidrug-resistant strains.

The mechanism by which this compound exerts its antibacterial effects appears to involve dual inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. This dual-targeting strategy enhances its efficacy against resistant bacterial strains, as demonstrated in several in vitro assays.

Case Studies

  • In Vitro Efficacy Against MDR Strains : A study reported that this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of <0.25 µg/mL, indicating its potential use in treating resistant infections .
  • Pharmacokinetic Studies : In vivo studies demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity levels when administered to murine models . The compound's solubility and protein binding characteristics were also assessed, revealing a high free fraction in serum, which is advantageous for therapeutic efficacy.
  • SAR Studies : Structure-activity relationship studies have identified key modifications that enhance biological activity while maintaining low toxicity. For instance, alterations to the morpholine substituents have been shown to significantly impact both potency and selectivity against target bacteria .

Q & A

Q. What are the critical safety protocols for handling this compound in biological assays?

  • Methodological Answer : Adhere to GHS hazard codes (e.g., H315/H319 for skin/eye irritation). Use fume hoods for powder handling; PPE includes nitrile gloves and safety goggles. For spills, neutralize with inert absorbents (vermiculite) and dispose per EPA guidelines. Reference Safety Data Sheets from analogs like 5-amino-2-chloro-4-fluorobenzoic acid () .

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